molecular formula C22H42N4O2 B10908176 N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide

N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide

Cat. No.: B10908176
M. Wt: 394.6 g/mol
InChI Key: LVBIEEYYMYTFCQ-KDMDJZHMSA-N
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Description

N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE is an organic compound with the molecular formula C22H42N4O2 It is a derivative of succinohydrazide, featuring two nonylidene groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE typically involves the condensation reaction between succinohydrazide and nonylidene aldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically obtained through large-scale crystallization or distillation processes.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nonylidene groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Derivatives with new functional groups replacing the nonylidene groups.

Scientific Research Applications

N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE: Similar in structure but with different substituents on the nonylidene groups.

    N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE: Another derivative with variations in the length or branching of the nonylidene chains.

Uniqueness

N’~1~-[(E)NONYLIDENE]-N’~4~-[(Z)NONYLIDENE]SUCCINOHYDRAZIDE is unique due to its specific arrangement of nonylidene groups and the resulting chemical and biological properties. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H42N4O2

Molecular Weight

394.6 g/mol

IUPAC Name

N-[(E)-nonylideneamino]-N'-[(Z)-nonylideneamino]butanediamide

InChI

InChI=1S/C22H42N4O2/c1-3-5-7-9-11-13-15-19-23-25-21(27)17-18-22(28)26-24-20-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3,(H,25,27)(H,26,28)/b23-19-,24-20+

InChI Key

LVBIEEYYMYTFCQ-KDMDJZHMSA-N

Isomeric SMILES

CCCCCCCC/C=N/NC(=O)CCC(=O)N/N=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=NNC(=O)CCC(=O)NN=CCCCCCCCC

Origin of Product

United States

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